1,2-DLPC

描述

属性

IUPAC Name |

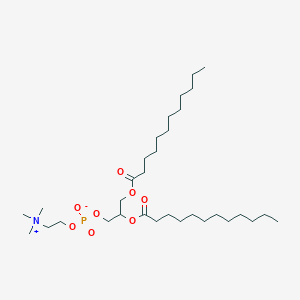

2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939637 |

Source

|

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-40-1, 18285-71-7 |

Source

|

| Record name | Dilauroylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dilauroylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018285717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic glycerophospholipid that holds significant importance in various scientific and pharmaceutical research areas. As a phosphatidylcholine, it is an analog of essential components of biological membranes.[1] DLPC is characterized by a glycerol (B35011) backbone, two lauroyl (12:0) fatty acid chains at the sn-1 and sn-2 positions, and a phosphocholine (B91661) head group.[2] Its amphiphilic nature, with a hydrophilic head and two hydrophobic tails, allows it to self-assemble into structures like liposomes, micelles, and lipid bilayers in aqueous environments.[2][3]

This technical guide provides a comprehensive overview of the chemical and physical properties of DLPC, detailed experimental protocols for its use, and an exploration of its role in cellular signaling pathways.

Chemical and Physical Properties

DLPC is a white to off-white solid at room temperature and is typically stored at -20°C for long-term stability.[4][5] A summary of its key quantitative properties is presented in the tables below.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₆₄NO₈P | [6][7] |

| Molecular Weight | 621.8 g/mol | [6] |

| CAS Number | 18194-25-7 | [6][7] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | -20°C | [8] |

Physicochemical Properties

| Property | Value | Conditions | Reference(s) |

| Phase Transition Temperature (Tm) | -0.4°C | Main transition (metastable ripple gel to metastable liquid crystalline) | [3] |

| Phase Transition Temperature (Tm) | 1.7°C | Lamellar crystalline to intermediate liquid crystalline | [3] |

| Phase Transition Temperature (Tm) | 4.5°C | Intermediate liquid crystalline to liquid crystalline | [3] |

| Critical Micelle Concentration (CMC) | ~2.8 x 10⁻⁷ M | In water | [9] |

| Solubility | Soluble in chloroform (B151607) and methanol; sparingly soluble in aqueous solutions. Soluble in ethanol (B145695) at ~25 mg/mL. | [10][11] |

Experimental Protocols

Preparation of DLPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DLPC liposomes with a controlled size distribution.

Materials:

-

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) powder

-

Chloroform or a chloroform:methanol mixture (2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Water bath

-

Round-bottom flask

-

Vacuum pump

-

Liposome (B1194612) extrusion device

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

Methodology:

-

Lipid Film Formation:

-

Dissolve the desired amount of DLPC in chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator. The water bath temperature should be set above the highest phase transition temperature of the lipids used. For pure DLPC, a temperature of approximately 25°C is suitable.

-

Rotate the flask and gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[12]

-

To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.[12]

-

-

Hydration:

-

Add the hydration buffer, pre-heated to a temperature above the phase transition temperature of DLPC, to the flask containing the dry lipid film.

-

Gently agitate the flask to allow the lipid film to hydrate (B1144303) and detach from the flask wall, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.[12]

-

-

Extrusion:

-

Assemble the liposome extrusion device with the desired polycarbonate membrane (e.g., 100 nm).

-

Draw the MLV suspension into one of the gas-tight syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a suspension of small unilamellar vesicles (SUVs) with a more uniform size distribution.[13]

-

Characterization of DLPC Vesicles

1. Size and Polydispersity Index (PDI) Analysis:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer and measure the size distribution and PDI using a DLS instrument. The PDI will indicate the homogeneity of the vesicle population.

2. Zeta Potential Measurement:

-

Method: Zeta Potential Analysis

-

Procedure: Measure the zeta potential of the diluted liposome suspension to determine the surface charge of the vesicles. For pure DLPC liposomes, the zeta potential is expected to be near neutral.

3. Visualization:

-

Method: Transmission Electron Microscopy (TEM) or Cryo-Electron Microscopy (Cryo-EM)

-

Procedure: These techniques can be used to visualize the morphology and lamellarity of the prepared liposomes.

Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine, the class of lipids to which DLPC belongs, is not only a structural component of cell membranes but also a key player in various signaling pathways.[14] The metabolism of phosphatidylcholine can generate several second messengers.

Phosphatidylcholine Biosynthesis

The primary pathway for phosphatidylcholine synthesis in eukaryotes is the Kennedy pathway, also known as the CDP-choline pathway.[15] An alternative pathway, particularly active in the liver, involves the methylation of phosphatidylethanolamine (B1630911) (PE).[15]

Phosphatidylcholine Catabolism and Second Messenger Generation

Phosphatidylcholine can be hydrolyzed by various phospholipases to generate signaling molecules. For instance, Phospholipase D (PLD) cleaves phosphatidylcholine to produce phosphatidic acid (PA) and choline. Phosphatidic acid can then be converted to diacylglycerol (DAG), a potent activator of Protein Kinase C (PKC).[15]

DLPC as a Signaling Molecule

Recent research has identified DLPC as a specific signaling molecule. It acts as an agonist for the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a crucial role in the regulation of bile acid metabolism and glucose homeostasis.[16]

Applications in Research and Drug Development

DLPC's well-defined properties make it a valuable tool in various research and development applications:

-

Model Membranes: DLPC is frequently used to create artificial membranes and lipid bilayers. Due to its relatively short acyl chains, it forms thinner membranes compared to phospholipids (B1166683) with longer chains, which is useful for studying the effects of membrane thickness on protein function and drug-membrane interactions.[2]

-

Drug Delivery Systems: DLPC is a common component in the formulation of liposomes for drug delivery.[17] Its biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs make it an attractive excipient in pharmaceutical formulations.[17] The physicochemical properties of DLPC, such as its phase transition temperature, can be tuned by mixing it with other lipids to optimize drug loading and release characteristics.

-

Biophysical Studies: DLPC vesicles are employed in a range of biophysical studies to investigate membrane fusion, permeability, and the interactions of proteins and peptides with lipid bilayers.

Conclusion

1,2-Dilauroyl-sn-glycero-3-phosphocholine is a versatile and well-characterized phospholipid with significant applications in basic research and pharmaceutical development. Its defined chemical and physical properties, coupled with its role in forming model membranes and its involvement in cellular signaling, make it an indispensable tool for scientists and researchers in the fields of biochemistry, biophysics, and drug delivery. This guide provides a foundational understanding of DLPC to aid in the design and execution of future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 18194-25-7 [chemicalbook.com]

- 3. Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. moleculardepot.com [moleculardepot.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,2-Dilauroyl-sn-Glycero-3-Phosphocholine - CD BioSustainable [sustainable-bio.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Unveiling the mechanism of dodecylphosphorylcholine as an extremely promising drug delivery system: From self-assembly clusters to drug encapsulation pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated diacyl-glycerophospholipid. It is a phosphatidylcholine 24:0, meaning it has two lauroyl (dodecanoyl) fatty acid chains of 12 carbons each attached at the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1][2] Its amphiphilic nature, with a hydrophilic phosphocholine (B91661) head group and two hydrophobic lauric acid tails, allows it to self-assemble into various structures in aqueous environments, such as micelles and lipid bilayers.[3][4]

DLPC is a valuable tool in membrane biology and biochemistry. Due to its relatively short fatty acid chains, it forms thinner and more fluid lipid bilayers compared to phospholipids (B1166683) with longer chains.[1][5][6] This property is particularly useful for reconstituting and studying transmembrane proteins, creating model membranes, and formulating liposomal drug delivery systems.[1][4][5] Beyond its structural roles, DLPC is biologically active, functioning as an agonist for the Liver Receptor Homolog-1 (LRH-1) and exhibiting effects on metabolic pathways and cancer cell viability.[7][8]

Chemical Structure and Physicochemical Properties

The chemical structure of DLPC consists of a glycerol backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions and a phosphocholine moiety at the sn-3 position.

Chemical Identifiers and Formula

| Property | Value |

| IUPAC Name | [(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[2] |

| Synonyms | 1,2-Dilauroyl-L-phosphatidylcholine, 1,2-Didodecanoyl-sn-glycero-3-phosphocholine, 12:0 PC[4][5][9] |

| CAS Number | 18194-25-7[1][5] |

| Molecular Formula | C₃₂H₆₄NO₈P[5][10] |

| Molecular Weight | 621.8 g/mol [5][10] |

| SMILES | CCCCCCCCCCCC(=O)OC--INVALID-LINK--(C)C">C@HOC(=O)CCCCCCCCCCC[2] |

| InChIKey | IJFVSSZAOYLHEE-SSEXGKCCSA-N[2][5] |

Physicochemical Data

DLPC is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[5][11] It is soluble in organic solvents like ethanol (B145695) (approx. 25 mg/ml) and chloroform, but is sparingly soluble in aqueous solutions.[11][12]

| Property | Value | Reference |

| Appearance | Crystalline solid | [5][11] |

| Purity | ≥98% | [5] |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tₘ) | -0.4°C to -2°C | [13][14] |

| Critical Micelle Concentration (CMC) | ~1 mM (for DPC, a related single-chain compound) | [15] |

| Solubility | Ethanol (~25 mg/ml), Chloroform | [11][12] |

| Storage Temperature | -20°C | [6][11] |

Biophysical Properties and Membrane Characteristics

DLPC is frequently used to form artificial membranes such as micelles, liposomes, and supported lipid bilayers.[1][5] The short 12-carbon acyl chains result in a thinner lipid bilayer compared to more common phospholipids like DMPC (14:0), DPPC (16:0), or DSPC (18:0).

Bilayer Thickness

The thickness of a pure, fully hydrated DLPC bilayer is significantly less than that of its longer-chain counterparts. This property is critical when studying proteins with short transmembrane domains, as it can help minimize hydrophobic mismatch.[5]

| Lipid | Acyl Chain | Hydrophobic Bilayer Thickness (Dнн) | Reference |

| DLPC | 12:0 | 29.6 Å (at 50°C) | [14] |

| DMPC | 14:0 | 32.2 Å (at 50°C) | [14] |

| DPPC | 16:0 | 38.6 Å (at 50°C) | [14] |

Phase Behavior

DLPC bilayers exhibit distinct thermotropic phase transitions. At ambient pressure, differential scanning calorimetry (DSC) has identified a main transition from a metastable ripple gel phase (P'β) to a liquid crystalline (Lα) phase at approximately -0.4°C.[13] Other transitions, from a lamellar crystalline (Lc) phase to an intermediate liquid crystalline (Lx) phase, and then to the Lα phase, have also been observed at low temperatures.[13] The main transition temperature increases with pressure at a rate of approximately 16.7 K/100 MPa.[16]

Biological Activity and Applications

DLPC is not merely a structural lipid; it is an active biomolecule with roles in metabolic regulation, cell signaling, and potential therapeutic applications.

Role as a Nuclear Receptor Agonist

DLPC is a selective agonist for the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1, also known as NR5A2).[7][8] As an LRH-1 agonist, DLPC can induce the expression of enzymes involved in bile acid biosynthesis, leading to an increase in bile acids, a decrease in hepatic triglycerides, and a reduction in serum glucose, highlighting its antidiabetic potential.[8]

Metabolic Regulation in Muscle and Fat Cells

DLPC plays a role in regulating fat metabolism and insulin (B600854) sensitivity. In fat cells, it enhances lipolysis (fat breakdown) and apoptosis through a TNFα-dependent pathway.[7] In muscle cells, it can inhibit palmitate-induced insulin resistance by increasing the expression of peroxisome proliferator-activated receptor α (PPARα), which helps mediate inflammation.[7]

Induction of Ferroptosis in Cancer Cells

Recent studies have indicated that DLPC can selectively induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells while not affecting normal cells.[17] This effect was observed in mouse colon cancer cells (MC38) and was associated with increased lipid peroxidation. The cell death could be rescued by ferroptosis inhibitors (Fer-1, Lip-1) and an iron chelator (DFO), confirming the mechanism.[17] This suggests that DLPC could be a potential candidate for anti-cancer drug development.[17]

Applications in Drug Delivery

DLPC is commonly used in the formulation of liposomes for drug delivery.[1][4][6] Liposomes are vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs. The choice of phospholipid is critical to the stability and release characteristics of the liposome (B1194612). Due to its low phase transition temperature, liposomes made primarily of DLPC are highly fluid and can be less stable at physiological temperatures compared to those made from lipids with longer acyl chains like DPPC or DSPC.[18] This property can be leveraged for specific applications where rapid drug release is desired or in combination with other lipids to fine-tune the stability and permeability of the liposomal carrier.[19]

Experimental Protocols and Methodologies

This section outlines common methodologies involving DLPC, as derived from published research.

Preparation of a DLPC Stock Solution

A standard laboratory procedure for preparing a DLPC stock solution for use in biological experiments or liposome formulation involves dissolving the crystalline solid in an organic solvent.[11]

-

Weighing: Accurately weigh the desired amount of DLPC powder in a chemical-resistant vial (e.g., glass).

-

Dissolution: Add a suitable organic solvent, such as ethanol or chloroform, to the vial.[11][12] For ethanol, a concentration of approximately 25 mg/ml is achievable.[11]

-

Mixing: Vortex or gently swirl the vial until the DLPC is completely dissolved, resulting in a clear solution.

-

Storage: Store the stock solution at -20°C under an inert atmosphere (e.g., argon) to prevent oxidation and hydrolysis.

Note: When using this stock for aqueous preparations like liposomes or cell culture media, the final concentration of the organic solvent should be minimized to avoid physiological effects.[11]

Methodology for Liposome Formulation (General Workflow)

The preparation of unilamellar vesicles (liposomes) from DLPC typically follows the thin-film hydration method.

References

- 1. 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 18194-25-7 [chemicalbook.com]

- 2. 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bluetigerscientific.com [bluetigerscientific.com]

- 4. CAS 18194-25-7: 1,2-Dilauroyl-sn-glycero-3-phosphocholine [cymitquimica.com]

- 5. caymanchem.com [caymanchem.com]

- 6. DLPC, 18194-25-7 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. 1,2-Dilauroylphosphatidylcholine | C32H64NO8P | CID 65262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. echelon-inc.com [echelon-inc.com]

- 13. Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. DLPC induces ferroptosis in cancer cells: DLPC induces ferroptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Characteristics of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) for Research Applications

This technical guide provides a comprehensive overview of the core physical characteristics of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC), a phospholipid widely utilized by researchers, scientists, and drug development professionals. DLPC's unique properties make it a valuable tool in the creation of model membranes, liposomes, and other artificial lipid assemblies for a variety of research applications.

Core Physical and Chemical Properties

This compound is a saturated phospholipid with two 12-carbon lauroyl chains. Its relatively short acyl chains result in a low phase transition temperature, making it a useful component for creating fluid lipid bilayers at and below room temperature.

| Property | Value |

| Synonyms | 1,2-Didodecanoyl-sn-glycero-3-phosphocholine, PC(12:0/12:0) |

| Molecular Formula | C₃₂H₆₄NO₈P |

| Molecular Weight | 621.83 g/mol [1] |

| CAS Number | 18194-25-7[1][2][3][4] |

| Appearance | White to off-white solid[1] |

| Storage Temperature | -20°C[1][2][3][5] |

| Purity | ≥98%[2][5] |

| Solubility | Ethanol: ~25 mg/mL[2][5], 100 mg/mL (with sonication)[1]Chloroform (B151607): Soluble, often used in a mixture with methanol.Aqueous Solutions: Sparingly soluble.[5] |

Aggregation and Bilayer Characteristics

In aqueous environments, DLPC self-assembles into various structures, most notably lipid bilayers, which can form liposomes. The physical properties of these bilayers are critical for their function in experimental systems.

| Property | Value |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tₘ) | -2°C[6] |

| Critical Micelle Concentration (CMC) | 90 nM[7] |

| Bilayer Thickness | ~3.0 nm (by X-ray diffraction)[8] |

| Area per Molecule | 57.18 ± 1.00 Ų (at 20°C)[9] |

| Bending Rigidity (K꜀) | Data not readily available for pure DLPC bilayers. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of DLPC in research. Below are protocols for common experimental procedures involving this lipid.

Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar liposomes of a defined size.

Materials:

-

This compound powder

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired amount of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Submerge the flask in a water bath set to a temperature above the boiling point of the solvent but below the degradation temperature of the lipid (e.g., 30-40°C).

-

Rotate the flask under reduced pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

-

Continue to apply vacuum for at least one hour after the film appears dry to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

-

Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This process should be carried out at a temperature above the Tₘ of DLPC (-2°C), so room temperature is suitable.

-

-

Extrusion:

-

Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat changes that occur as a lipid transitions from the gel to the liquid-crystalline phase.

Materials:

-

Hydrated DLPC liposome suspension

-

Reference buffer (the same buffer used for hydration)

-

DSC instrument with appropriate sample pans

Protocol:

-

Sample Preparation:

-

Accurately pipette a known volume of the liposome suspension into a DSC sample pan.

-

Pipette an identical volume of the reference buffer into a reference pan.

-

Seal both pans hermetically.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tₘ (e.g., -20°C).

-

Scan the temperature upwards at a controlled rate (e.g., 1-5°C/min) through the phase transition to a temperature well above the Tₘ (e.g., 20°C).

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

The Tₘ is identified as the peak temperature of the endothermic transition.

-

The enthalpy of the transition (ΔH) can be calculated by integrating the area under the transition peak.

-

Liposome Size Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in suspension.[10][11]

Materials:

-

DLPC liposome suspension

-

Filtration unit with a low-protein-binding filter (e.g., 0.22 µm)

-

DLS instrument and appropriate cuvettes

Protocol:

-

Sample Preparation:

-

Filter a small aliquot of the hydration buffer to remove any dust or particulate matter.

-

Dilute the liposome suspension with the filtered buffer to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument and should be determined empirically to ensure a stable and appropriate scattering intensity.

-

-

DLS Measurement:

-

Transfer the diluted sample to a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Perform the DLS measurement according to the instrument's software instructions. This typically involves multiple acquisitions to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (size) of the liposomes.

-

The polydispersity index (PDI) will also be reported, indicating the breadth of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample.

-

Signaling Pathway Involvement: LRH-1 Agonism

DLPC has been identified as a selective agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1, also known as NR5A2).[1] This interaction has significant implications for metabolic regulation.

Upon binding to LRH-1, DLPC activates the receptor, leading to the transcription of target genes involved in bile acid synthesis and cholesterol homeostasis. This pathway is of considerable interest for its potential therapeutic applications in metabolic diseases.

Visualizations

Experimental Workflow for DLPC Liposome Characterization

Caption: A typical workflow for preparing and physically characterizing this compound liposomes.

DLPC-Mediated LRH-1 Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. DLPC, 18194-25-7 | BroadPharm [broadpharm.com]

- 4. DLPC (12:0/12:0 PC) - Echelon Biosciences [echelon-inc.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. csun.edu [csun.edu]

- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 9. news-medical.net [news-medical.net]

- 10. allanchem.com [allanchem.com]

- 11. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

An In-Depth Technical Guide to the Synthesis and Purification of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the synthesis and purification of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC), a crucial phospholipid in biomedical research and pharmaceutical development. The following sections detail a robust synthesis protocol, various purification techniques, and quantitative data to support the selection of appropriate methods for specific research and development needs.

Synthesis of this compound

The chemical synthesis of this compound is most commonly achieved through the esterification of the free hydroxyl groups of sn-glycero-3-phosphocholine (GPC) with lauric acid. A highly effective method for this transformation is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).

General Synthesis Workflow

The synthesis of this compound from GPC and lauric acid can be visualized as a multi-step process involving the formation of a reactive intermediate followed by purification to yield the final high-purity product.

Detailed Experimental Protocol (Adapted from DMPC Synthesis)

This protocol is adapted from a method for the synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960).[1][2]

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Lauric Acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Chloroform

-

Ethyl Acetate (B1210297)

Procedure:

-

Preparation of Silica-GPC Complex:

-

Dissolve GPC in methanol.

-

Add silica gel to the GPC solution and concentrate under vacuum to obtain a dry silica-GPC complex.

-

-

Esterification Reaction:

-

In a reaction vessel, combine the silica-GPC complex, lauric acid, DCC, and DMAP in chloroform.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) and seal.

-

Heat the reaction mixture with stirring for an extended period (e.g., 45°C for 72 hours).

-

-

Initial Work-up:

-

After the reaction is complete, cool the mixture and filter to remove the precipitated dicyclohexylurea (DCU), a byproduct of the DCC coupling.

-

Collect the chloroform filtrate.

-

Quantitative Synthesis Parameters (Adapted)

The following table outlines the molar ratios and reaction conditions adapted from the DMPC synthesis protocol.[2]

| Parameter | Value/Condition |

| Molar Ratio (GPC : Lauric Acid : DCC : DMAP) | 1.0 : 4.8 : 4.8 : 2.5 |

| Solvent | Chloroform |

| Temperature | 45°C |

| Reaction Time | 72 hours |

Purification of this compound

The crude reaction mixture contains the desired this compound, unreacted starting materials, and byproducts such as DCU. Several methods can be employed to purify this compound, with the choice of method depending on the desired purity, scale, and available equipment.

Purification Methods Overview

Detailed Purification Protocols

This method is presented as a more economical alternative to column chromatography for achieving high purity.[1][2]

-

Removal of Byproducts:

-

The crude product is subjected to centrifugation to remove DCC, fatty acid anhydrides, and other byproducts. This step is typically repeated multiple times.

-

-

Crystallization from Ethyl Acetate:

-

The partially purified product is dissolved in a suitable solvent and crystallized from ethyl acetate to remove a significant portion of the remaining impurities.

-

-

Crystallization from Acetone:

-

The precipitate from the previous step is collected and recrystallized from acetone to yield the final high-purity this compound.

-

Column chromatography is a widely used technique for the purification of phospholipids.

-

Stationary Phase: Silica gel is a common stationary phase for the separation of phospholipids.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used. For instance, a gradient of methanol in chloroform can effectively separate different phospholipid species.

For the highest purity, preparative HPLC is the method of choice. Commercial suppliers of high-purity lipids often utilize this technique.

-

Column: Reversed-phase columns (e.g., C8 or C18) are frequently used.

-

Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape, is employed in a gradient elution mode.[3]

Quantitative Purification Data

The following table summarizes the achievable purity levels for phosphatidylcholines using different purification methods, based on available data.

| Purification Method | Reported Purity | Source(s) |

| Sequential Recrystallization (for DMPC) | 96% | [1][2] |

| Column Chromatography | >98% | |

| Preparative HPLC (Commercial DLPC) | ≥98% | [4][5] |

| Commercial DLPC | 97% | [6] |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

This guide provides a foundational understanding of the synthesis and purification of this compound. The adapted protocol for synthesis and the various purification methods described, along with the quantitative data, should enable researchers and drug development professionals to produce and purify this compound for their specific applications. For critical applications, further optimization of the reaction and purification conditions may be necessary.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. creative-biostructure.com [creative-biostructure.com]

The Pivotal Role of 1,2-DLPC in the Formation and Study of Lipid Bilayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated phosphatidylcholine that has become an indispensable tool in membrane biophysics and drug delivery research. Its well-defined chemical structure and physical properties make it an ideal component for constructing model lipid bilayers. These model systems, ranging from simple liposomes to complex supported bilayers, provide a controlled environment to investigate fundamental membrane processes, the behavior of membrane-associated proteins, and the interaction of novel therapeutics with cellular barriers. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for forming and characterizing DLPC-containing lipid bilayers, and a discussion of its applications in advanced research.

Physicochemical Properties of this compound

The utility of this compound in forming stable and reproducible lipid bilayers stems from its distinct molecular structure: a glycerol (B35011) backbone, two 12-carbon lauroyl saturated fatty acid chains at the sn-1 and sn-2 positions, and a phosphocholine (B91661) headgroup. These features dictate its self-assembly into a bilayer in aqueous environments and govern the physical characteristics of the resulting membrane. Key quantitative properties of this compound are summarized in the tables below.

Table 1: Structural and Thermodynamic Properties of this compound Bilayers

| Property | Value | Conditions | Reference(s) |

| Area per Lipid (A) | 63.2 ± 0.5 Ų | Fully hydrated, fluid phase (30°C) | [1][2] |

| Hydrophobic Thickness (DHH) | 29.6 Å | Fully hydrated, fluid phase (50°C) | [3] |

| Bilayer Thickness | ~30 Å | DLPC/CHAPSO particles | [4] |

| Main Phase Transition Temperature (Tm) | -0.4°C to -2°C | Ambient pressure | [3][5] |

| Enthalpy of Main Transition (ΔH) | 9.2 kJ mol-1 | Heating scan from -10°C | [5] |

| Critical Micelle Concentration (CMC) | ~2.8 x 10-7 M | [6] |

Table 2: Phase Transition Behavior of this compound

| Transition | Temperature (°C) | Enthalpy (kJ mol-1) | Conditions | Reference(s) |

| Lc to Lx | 1.7 | 32.9 | Heating scan from -30°C in 50% ethylene (B1197577) glycol | [5] |

| Lx to Lα | 4.5 | - | Heating scan from -30°C in 50% ethylene glycol | [5] |

| P'β to Lα (Main Transition) | -0.4 | 9.2 | Heating scan from -10°C | [5] |

Lc: Lamellar crystalline phase; Lx: Intermediate liquid crystalline phase; Lα: Liquid crystalline (fluid) phase; P'β: Ripple gel phase.

Experimental Protocols

The formation of well-defined this compound lipid bilayers is a prerequisite for their use in experimental systems. Below are detailed methodologies for key techniques.

Preparation of Unilamellar Vesicles by Extrusion

This method produces large unilamellar vesicles (LUVs) with a controlled size distribution.

Materials:

-

This compound in chloroform (B151607)

-

Desired buffer (e.g., HEPES-buffered saline, PBS)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

-

Nitrogen or argon gas stream

-

Vacuum desiccator

Protocol:

-

Lipid Film Formation: In a glass test tube, dispense the desired amount of this compound solution. Evaporate the chloroform under a gentle stream of nitrogen or argon to form a thin lipid film on the bottom of the tube. To ensure complete removal of the solvent, place the tube in a vacuum desiccator for at least 2 hours, or overnight.[7]

-

Hydration: Add the desired buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL. Vortex the mixture vigorously to resuspend the lipid film, which will form multilamellar vesicles (MLVs). This suspension will appear milky.[8]

-

Freeze-Thaw Cycles (Optional but Recommended): To increase the lamellarity and encapsulation efficiency, subject the MLV suspension to 3-5 freeze-thaw cycles. This is achieved by alternately freezing the suspension in liquid nitrogen or a dry ice/ethanol bath and thawing it in a warm water bath (e.g., 37°C).[7][8]

-

Extrusion:

-

Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

-

Hydrate the extruder by passing buffer through it to remove any air bubbles.

-

Load the MLV suspension into one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.

-

Pass the lipid suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This process forces the MLVs to break down and re-form into unilamellar vesicles with a diameter close to the pore size of the membrane. The suspension should become translucent.[3][7]

-

-

Storage: Store the resulting LUV suspension at 4°C. Vesicles are typically stable for up to one week.

Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

SLBs are planar lipid bilayers formed on a solid support, such as mica or glass, and are widely used in surface-sensitive techniques like atomic force microscopy (AFM) and quartz crystal microbalance-dissipation (QCM-D).

Materials:

-

This compound LUV suspension (prepared as described above)

-

Atomically flat substrate (e.g., freshly cleaved mica, clean glass coverslip)

-

Buffer containing divalent cations (e.g., 10 mM Tris, 150 mM NaCl, 2-5 mM CaCl2, pH 7.4)

-

Milli-Q water

Protocol:

-

Substrate Preparation:

-

For mica, cleave the surface with tape immediately before use to expose a fresh, atomically flat surface.

-

For glass coverslips, a thorough cleaning procedure is crucial. This can involve sonication in a detergent solution, followed by extensive rinsing with Milli-Q water and ethanol, and drying under a stream of nitrogen. Some protocols may involve treatment with piranha solution or plasma cleaning.

-

-

Vesicle Fusion:

-

Place the clean substrate in a fluid cell or on a flat surface.

-

Add the LUV suspension to the substrate. The presence of divalent cations like Ca2+ is often used to promote vesicle adsorption and fusion on negatively charged surfaces like mica and glass, although fusion can also be achieved in pure water.[9]

-

Incubate for 30-60 minutes. During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.

-

-

Rinsing: Gently rinse the surface with excess buffer (without vesicles) to remove any unfused or loosely adsorbed vesicles. This step is critical for obtaining a clean, uniform bilayer.

-

Characterization: The SLB is now ready for characterization by techniques such as AFM to visualize the bilayer topography or fluorescence recovery after photobleaching (FRAP) to confirm its fluidity.

Differential Scanning Calorimetry (DSC) of DLPC Liposomes

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers.

Materials:

-

This compound liposome (B1194612) suspension (MLVs or LUVs)

-

Differential scanning calorimeter

Protocol:

-

Sample Preparation: Accurately pipette a known amount of the liposome suspension (typically 10-50 µL) into a DSC sample pan. Prepare a reference pan containing the same volume of buffer.

-

Sealing: Hermetically seal both the sample and reference pans.

-

Thermal Scans:

-

Place the pans in the calorimeter.

-

Equilibrate the system at a temperature well below the expected phase transition (e.g., -30°C for DLPC).

-

Perform a heating scan at a controlled rate (e.g., 1-2°C/min) to a temperature well above the transition (e.g., 20°C).

-

Perform a cooling scan at the same rate back to the starting temperature.

-

Multiple heating and cooling cycles are often performed to ensure reproducibility.[5]

-

-

Data Analysis: The output is a thermogram showing the heat flow as a function of temperature. Endothermic peaks on the heating scan correspond to phase transitions. The peak temperature provides the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).

Visualizing Core Concepts with Graphviz

To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.

Experimental Workflow for LUV Preparation

Phase Transitions of this compound Bilayers

Role of Phosphatidylcholine in Signaling (General)

While this compound itself is a synthetic lipid primarily used in model systems, the broader class of phosphatidylcholines (PCs) are central to cellular signaling. PC metabolism generates several second messengers.

Conclusion

This compound serves as a cornerstone in membrane research due to its well-characterized and reproducible physicochemical properties. Its relatively low main phase transition temperature ensures that bilayers are in a biologically relevant fluid state at and above room temperature, simplifying many experimental setups. The ability to form stable unilamellar vesicles and supported lipid bilayers with defined characteristics allows researchers to build robust model systems for a wide array of applications. From fundamental studies of lipid-protein interactions to the development of sophisticated liposomal drug delivery vehicles, this compound provides a reliable and versatile platform for advancing our understanding of biological membranes and their role in health and disease. This guide provides the foundational knowledge and protocols necessary for the effective utilization of this compound in a research setting.

References

- 1. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipid Role in Signal Transduction Mechanisms [eureka.patsnap.com]

- 7. tf7.org [tf7.org]

- 8. mse.iastate.edu [mse.iastate.edu]

- 9. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) in Cellular Regulation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC), a saturated phosphatidylcholine, is increasingly recognized for its diverse and cell-type-specific biological activities. Beyond its structural role in lipid bilayers, DLPC actively modulates cellular signaling pathways, influencing processes ranging from metabolic regulation to programmed cell death. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in various cellular contexts. We will dissect its role in inducing lipolysis and apoptosis in adipocytes via TNFα signaling, enhancing insulin (B600854) sensitivity in myocytes through PPARα activation, protecting hepatocytes from ethanol-induced apoptosis, and promoting ferroptotic cell death in specific cancer cell lines. This guide consolidates quantitative data from key studies, presents detailed experimental protocols for investigating DLPC's effects, and provides visual representations of the implicated signaling pathways to facilitate a comprehensive understanding of its cellular functions.

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a phospholipid characterized by two lauric acid (12:0) saturated fatty acyl chains esterified to the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1][2][3] While traditionally utilized in the formation of model lipid membranes such as liposomes and micelles for biophysical studies and drug delivery, recent research has unveiled its capacity to act as a signaling molecule with distinct physiological and pathological consequences.[4][5] This guide focuses on the direct molecular mechanisms through which DLPC exerts its effects on different cell types, providing a resource for researchers investigating lipid signaling and its therapeutic potential.

Mechanisms of Action and Signaling Pathways

The cellular effects of this compound are highly context-dependent, varying significantly between different cell types. Here, we detail four primary mechanisms of action.

Induction of Lipolysis and Apoptosis in Adipocytes via the TNFα Pathway

In adipose tissue, DLPC has been shown to stimulate fat breakdown (lipolysis) and induce apoptosis. This action is mediated through the upregulation and release of Tumor Necrosis Factor-alpha (TNF-α).[5]

Signaling Cascade: DLPC treatment of adipocytes, such as the 3T3-L1 cell line, leads to an enhanced release of TNF-α.[5] TNF-α then acts in an autocrine or paracrine manner, binding to its receptor (TNFR1) on the adipocyte surface. This binding initiates a downstream cascade involving the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[6][7] The activation of the ERK/JNK pathway leads to the downregulation of Perilipin A, a protein that coats lipid droplets and restricts lipase (B570770) access.[6] The reduction in Perilipin A allows hormone-sensitive lipase (HSL) and other lipases to access the triglyceride core of the lipid droplet, leading to increased lipolysis and the release of glycerol and free fatty acids.[3] Concurrently, the sustained TNF-α signaling cascade activates pro-apoptotic pathways, leading to an increase in the expression and activity of Caspase-3, a key executioner caspase, ultimately resulting in programmed cell death.[5]

Improvement of Insulin Sensitivity in Myocytes via PPARα Activation

In muscle cells, such as C2C12 myotubes, DLPC counteracts palmitate-induced insulin resistance. This protective effect is mediated by the upregulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5]

Signaling Cascade: Treatment with DLPC increases the expression of PPARα.[5] PPARα is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. In the context of palmitate-induced inflammation, which contributes to insulin resistance, activated PPARα inhibits the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. DLPC treatment has been shown to inhibit the phosphorylation of NF-κB and its inhibitor, IκB.[5] By suppressing inflammation, DLPC restores insulin signaling, thereby improving insulin sensitivity in muscle cells.

Anti-Apoptotic Action in Hepatocytes

In contrast to its effects in adipocytes, DLPC exhibits a protective, anti-apoptotic role in hepatocytes, particularly against ethanol-induced cytotoxicity.[8][9]

Signaling Cascade: Ethanol (B145695) exposure in hepatocytes leads to oxidative stress and promotes apoptosis through the mitochondrial (intrinsic) pathway.[10] This involves a decrease in the anti-apoptotic protein Bcl-xL and an increase in the release of cytochrome c from the mitochondria into the cytosol.[8][11] Cytosolic cytochrome c activates the caspase cascade, leading to the cleavage and activation of executioner caspases like Caspase-3. DLPC treatment counteracts these effects. It has been shown to attenuate the ethanol-induced decrease in Bcl-xL expression.[8] By stabilizing Bcl-xL levels, DLPC helps to maintain mitochondrial membrane integrity, preventing the release of cytochrome c and subsequent activation of Caspase-3.[8] This leads to a reduction in hepatocyte apoptosis.

Induction of Ferroptosis in Cancer Cells

DLPC has been identified as an inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death, in certain cancer cell lines, such as the mouse colon cancer cell line MC38.[12][13]

Signaling Cascade: Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides.[14] The core of this process is the failure of antioxidant defense systems, primarily the glutathione (B108866) (GSH) / glutathione peroxidase 4 (GPX4) axis, to neutralize lipid reactive oxygen species (ROS).[15][16] While the precise upstream mechanism is still under investigation, DLPC, being a polyunsaturated fatty acid-containing phospholipid, is thought to contribute to the pool of lipids susceptible to peroxidation.[12] Treatment of MC38 cells with DLPC leads to a significant increase in lipid peroxidation.[12][13] This effect is rescued by ferroptosis inhibitors like Ferrostatin-1 and Liproxstatin-1, and the iron chelator deferoxamine, but not by apoptosis inhibitors, confirming the ferroptotic nature of the cell death.[12] The accumulation of lipid peroxides disrupts membrane integrity, leading to cell death. Morphologically, DLPC-treated cells exhibit smaller mitochondria with increased membrane density and reduced cristae, which are hallmarks of ferroptosis.[12]

Physical Effects on Cell Membranes

As a phospholipid, DLPC can incorporate into cellular membranes and alter their physical properties, which may underlie its signaling functions.

-

Membrane Fluidity: Due to its shorter, saturated acyl chains (12:0), the incorporation of DLPC into membranes composed of longer-chain or unsaturated phospholipids (B1166683) is expected to increase membrane fluidity. This increase in fluidity can affect the lateral diffusion and conformation of membrane proteins, potentially influencing their activity.[17][18]

-

Membrane Thickness and Curvature: DLPC forms thinner bilayers compared to phospholipids with longer acyl chains. Its incorporation can lead to localized membrane thinning.[17][19] Such changes in hydrophobic thickness can create a mismatch with transmembrane proteins, altering their function. Furthermore, as a cylindrical-shaped lipid, DLPC does not induce significant curvature on its own but can influence the curvature stress of the membrane, affecting processes like vesicle budding and fusion.[20][21]

-

Lipid Raft Formation: DLPC, being a saturated lipid, could theoretically partition into ordered lipid domains (rafts). However, its shorter chain length compared to typical raft-forming sphingolipids and saturated phospholipids might lead to its exclusion from or disruption of these domains. This modulation of lipid raft integrity can have profound effects on the localization and function of raft-associated signaling proteins.[22][23][24]

Quantitative Data Summary

The following tables summarize the concentrations of this compound used and the effects observed in key in vitro studies.

Table 1: DLPC Concentrations and Effects on Metabolic Regulation

| Cell Type | Concentration | Duration | Observed Effect | Reference(s) |

| 3T3-L1 Adipocytes | 10-50 µg/mL | 24 h | Induction of lipolysis and enhanced TNF-α release. | [5] |

| C2C12 Myocytes | 10-50 µg/mL | 24 h | Increased PPARα expression; inhibited palmitate-induced inflammation and insulin resistance. | [5] |

Table 2: DLPC Concentrations and Effects on Cell Death Pathways

| Cell Type | Concentration | Duration | Observed Effect | Reference(s) |

| 3T3-L1 Adipocytes | 10-50 µg/mL | 24 h | Increased Caspase-3 expression and apoptosis. | [5] |

| HepG2 cells expressing CYP2E1 | 10 µM | 5 days (post 2h pre-incubation) | Attenuation of ethanol-induced apoptosis and oxidative stress. | [9] |

| MC38 Cancer Cells | 0.1 - 0.5 mM | 24 h | Dose-dependent decrease in cell viability; induction of ferroptosis (increased lipid peroxidation). | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preparation and Administration of this compound for Cell Culture

Objective: To prepare a sterile stock solution of this compound for treating cells in culture.

Materials:

-

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) powder

-

Ethanol (high purity)

-

Sterile phosphate-buffered saline (PBS), pH 7.4 or cell culture medium

-

Sterile microcentrifuge tubes

-

Water bath sonicator

Methodology:

-

Stock Solution Preparation: Weigh the desired amount of DLPC powder and dissolve it in ethanol to create a concentrated stock solution (e.g., 25 mg/mL).[4] Ensure complete dissolution, using gentle warming if necessary.

-

Working Solution Preparation:

-

For many applications, the ethanolic stock solution can be diluted directly into the cell culture medium to achieve the final desired concentration.[4]

-

It is crucial to ensure the final concentration of ethanol in the culture medium is non-toxic to the cells (typically <0.5%).

-

To enhance aqueous solubility for higher concentrations or to form liposomes, the lipid film hydration method can be used as described for similar lipids.[25] Briefly, the lipid is dried to a thin film in a sterile flask under nitrogen, then rehydrated with sterile PBS or medium, followed by sonication to create a uniform liposomal suspension.

-

-

Cell Treatment: Add the prepared DLPC working solution to the cell culture medium. Include a vehicle control (medium with the same final concentration of ethanol) in all experiments.

Measurement of Lipolysis (Glycerol Release Assay)

Objective: To quantify the rate of lipolysis in adipocytes by measuring the amount of glycerol released into the culture medium.

Principle: Triglycerides are hydrolyzed into glycerol and free fatty acids. The amount of glycerol released into the medium is proportional to the rate of lipolysis. Glycerol can be measured using a colorimetric assay where it is enzymatically converted to a product that reacts with a probe to generate color (absorbance at 570 nm).[26][27]

Methodology (adapted for 3T3-L1 adipocytes):

-

Cell Culture: Grow and differentiate 3T3-L1 cells to mature adipocytes in a 96-well plate.

-

Pre-incubation: Wash the cells twice with a wash buffer (e.g., PBS).[26]

-

Stimulation: Add assay buffer containing the desired concentrations of DLPC (e.g., 10-50 µg/mL) or a positive control (e.g., 100 nM Isoproterenol).[26][28] Incubate for 1-3 hours at 37°C.

-

Sample Collection: Collect an aliquot of the culture medium from each well.

-

Glycerol Measurement:

-

Use a commercial glycerol assay kit (e.g., from Sigma-Aldrich, Abcam).[26][28]

-

Prepare a glycerol standard curve according to the kit manufacturer's instructions.

-

Add the collected medium samples and standards to a new 96-well plate.

-

Add the reaction mix (containing glycerol probe and enzyme mix) to all wells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the glycerol concentration in each sample by comparing its absorbance to the standard curve. Data can be normalized to the total protein content of the cells in each well.

Assessment of Ferroptosis via Lipid Peroxidation (BODIPY-C11 Staining)

Objective: To detect and quantify lipid peroxidation, a hallmark of ferroptosis, in DLPC-treated cells using the fluorescent probe BODIPY 581/591 C11.

Principle: BODIPY 581/591 C11 is a ratiometric fluorescent lipid peroxidation sensor. In its reduced state, it emits red fluorescence (~591 nm). Upon oxidation by lipid peroxides, its emission shifts to green (~510 nm). The ratio of green to red fluorescence provides a measure of lipid peroxidation.[12]

Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., MC38) in a suitable format for microscopy or flow cytometry. Treat cells with DLPC (e.g., 0.5 mM) for the desired time (e.g., 24 hours). Include appropriate controls (vehicle, positive control like RSL3, and co-treatment with a ferroptosis inhibitor like Liproxstatin-1).

-

Staining:

-

Prepare a 1-2 µM working solution of BODIPY 581/591 C11 in cell culture medium or HBSS.

-

Remove the treatment medium and incubate the cells with the BODIPY-C11 solution for 30 minutes at 37°C.

-

-

Washing: Wash the cells twice with HBSS or PBS.

-

Analysis by Flow Cytometry:

-

Harvest the cells by trypsinization.

-

Resuspend the cells in PBS.

-

Analyze the cells on a flow cytometer, collecting fluorescence data in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.

-

-

Data Analysis: The level of lipid peroxidation is determined by the shift in fluorescence from red to green. The ratio of green to red fluorescence intensity can be calculated for each cell population. An increase in this ratio indicates increased lipid peroxidation.[12]

Assessment of Apoptosis (TUNEL Assay)

Objective: To detect DNA fragmentation, a late-stage marker of apoptosis, in DLPC-treated cells.

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay enzymatically labels the 3'-OH ends of fragmented DNA with labeled dUTPs. These incorporated labels can then be detected by fluorescence microscopy or flow cytometry.

Methodology (General Protocol for Adherent Cells):

-

Cell Seeding and Treatment: Grow cells on coverslips in a multi-well plate. Treat with DLPC as required. Include positive (e.g., DNase I treatment) and negative controls.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 5-15 minutes.

-

TUNEL Reaction:

-

Wash the cells with PBS.

-

Prepare the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's protocol (numerous commercial kits are available).

-

Incubate the cells with the reaction mixture for 60 minutes at 37°C in a dark, humidified chamber.

-

-

Staining and Visualization:

-

Wash the cells to remove unincorporated nucleotides.

-

If using a fluorescent label, counterstain the nuclei with a DNA dye like DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

-

Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).

Conclusion

1,2-Dilauroyl-sn-glycero-3-phosphocholine is a bioactive lipid with a complex and pleiotropic mechanism of action that is highly dependent on the cellular environment. Its ability to modulate distinct signaling pathways—ranging from pro-lipolytic and pro-apoptotic in adipocytes, to insulin-sensitizing in myocytes, and anti-apoptotic in hepatocytes, to inducing ferroptosis in cancer cells—highlights its potential as a tool for studying lipid signaling and as a lead compound for therapeutic development. The physical integration of DLPC into cellular membranes likely plays a crucial role in initiating these diverse downstream effects by altering the local membrane environment and influencing the function of membrane-associated proteins. Further research is warranted to fully elucidate the upstream sensors that detect changes in membrane composition or properties due to DLPC and translate these physical changes into specific biochemical signals. This guide provides a foundational framework for researchers entering this exciting field, offering both a conceptual overview and practical experimental guidance.

References

- 1. amsbio.com [amsbio.com]

- 2. DLPC (12:0/12:0 PC) - Echelon Biosciences [echelon-inc.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TNF-alpha induction of lipolysis is mediated through activation of the extracellular signal related kinase pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targets for TNF-alpha-induced lipolysis in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dilinoleoylphosphatidylcholine reproduces the antiapoptotic actions of polyenylphosphatidylcholine against ethanol-induced hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DLPC attenuates alcohol-induced cytotoxicity in HepG2 cells expressing CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of ethanol on pro-apoptotic mechanisms in polarized hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-allyl-l-cysteine (SAC) protects hepatocytes from alcohol-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DLPC induces ferroptosis in cancer cells: DLPC induces ferroptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lipid peroxidation and the subsequent cell death transmitting from ferroptotic cells to neighboring cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Ferroptosis in lung cancer: a novel pathway regulating cell death and a promising target for drug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluating the impact of the membrane thickness on the function of the intramembrane protease GlpG - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The significance of lipid membrane curvature and lipid order for nano-C60 uptake - Nanoscale (RSC Publishing) DOI:10.1039/D5NR02822A [pubs.rsc.org]

- 21. Changes in lipid density induce membrane curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Docosahexaenoic acid regulates the formation of lipid rafts: A unified view from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effect of the Lipid Landscape on the Efficacy of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 28. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]

Exploratory Studies Using 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC): A Technical Guide

Abstract

This technical guide provides an in-depth overview of the exploratory uses of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC), a saturated phospholipid with 12-carbon fatty acid chains.[1] It is a valuable tool for researchers, scientists, and drug development professionals. This document details the biophysical properties of this compound, its application in forming model membranes and liposomal drug delivery systems, and its role in modulating key signaling pathways. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows to facilitate a comprehensive understanding of this compound's utility in scientific research.

Introduction to this compound

1,2-Dilauroyl-sn-glycero-3-phosphocholine (this compound) is a synthetic phospholipid characterized by two lauric acid (12:0) chains esterified to the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[2] Its relatively short and saturated acyl chains confer unique physicochemical properties, making it a versatile tool in various research applications.[1] this compound is commonly used in the generation of micelles, liposomes, and other artificial membranes to create thinner lipid bilayers compared to its longer-chain counterparts.[1][2]

Biophysical Properties of this compound Membranes

The biophysical characteristics of this compound are fundamental to its application in model membrane systems. These properties, particularly in combination with other lipids like cholesterol, influence membrane fluidity, stability, and permeability.

Phase Behavior and Transition Temperature

This compound bilayers exhibit a gel-to-liquid crystalline phase transition at a characteristic temperature (Tm). This transition is sensitive to the presence of other molecules, such as cholesterol.

| Composition | Phase Transition Temperature (Tm) (°C) | Enthalpy Change (ΔH) (kJ/mol) | Reference |

| This compound in aqueous ethylene (B1197577) glycol (EG) solution | 1.7 (Lc to Lx), 4.5 (Lx to Lα) | 32.9 (Lc/Lx) | [3] |

| This compound (heating scan from -10°C) | -0.4 (P'β to Lα) | 9.2 | [3] |

| 1:1 dDPPC:DLPC mixture | --- | --- | [4] |

Note: Lc = lamellar crystalline, Lx = intermediate liquid crystalline, Lα = liquid crystalline, P'β = ripple gel phase. The phase behavior of DLPC can be complex and influenced by experimental conditions.

Bilayer Thickness and Area per Lipid

The thickness of a this compound bilayer is a critical parameter in studies of membrane protein reconstitution and lipid-protein interactions.

| Parameter | Value | Method | Reference |

| Bilayer Thickness | 3.0 nm | X-ray diffraction | [5] |

| Area per Lipid | 63.2 ± 0.5 Ų | X-ray scattering |

Applications in Drug Delivery Systems

This compound is extensively used in the formulation of liposomes for drug delivery. Its properties can be tailored to encapsulate and release a variety of therapeutic agents.

Liposome Formulations and Characterization

The size, charge (zeta potential), and encapsulation efficiency are critical quality attributes of liposomal drug delivery systems.

| Drug | Lipid Composition | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Doxorubicin | HSPC/CHOL | 101.70 ± 14.04 | +5.63 ± 0.46 | 92.8 | [6] |

| Doxorubicin | DPPC/CHOL | 98.7 ± 13.25 | +7.94 ± 0.32 | 94.1 | [6] |

| Doxorubicin | Liposomes | >90% with drug/lipid ratio of 0.18-0.2 | --- | >90 | [7] |

Note: While these examples do not exclusively use this compound, they provide a reference for typical liposomal drug delivery parameters. The encapsulation efficiency for hydrophilic drugs in passively loaded liposomes can be low (1-5%), while for lipophilic drugs it can exceed 50%.

Experimental Workflow for Liposome-Based Drug Delivery

The following diagram illustrates a typical workflow for developing and characterizing a liposome-based drug delivery system.

Modulation of Cellular Signaling Pathways

This compound has been shown to act as a signaling molecule, modulating the activity of several nuclear receptors and inflammatory pathways.

Liver Receptor Homolog-1 (LRH-1) Activation

This compound is an agonist for the nuclear receptor LRH-1, playing a role in regulating bile acid metabolism and glucose homeostasis.[8]

TNF-α and PPAR-α Signaling

In adipocytes, this compound can enhance lipolysis and apoptosis through a TNF-α-dependent pathway. In muscle cells, it can inhibit palmitate-induced insulin (B600854) resistance via PPAR-α-mediated anti-inflammatory effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Liposome Preparation by Thin-Film Hydration

This method is widely used for preparing multilamellar vesicles (MLVs), which can then be sized down to unilamellar vesicles (LUVs or SUVs).

Materials:

-

This compound

-

Cholesterol (optional)

-

Chloroform or chloroform/methanol mixture (2:1, v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Drug to be encapsulated

-

Rotary evaporator

-

Round-bottom flask

-

Nitrogen or argon gas

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and any other lipids (e.g., cholesterol) in the organic solvent in a round-bottom flask.

-

Attach the flask to a rotary evaporator and remove the solvent under reduced pressure to form a thin lipid film on the flask wall.

-

Dry the film under a high vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Add the hydration buffer (containing the hydrophilic drug, if applicable) to the flask.

-

Hydrate the lipid film by gentle agitation above the Tm of the lipid, leading to the formation of MLVs.

-

-

Sizing (Extrusion):

-

To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Perform an odd number of passes (e.g., 11-21) to ensure a homogenous size distribution.

-

Protocol for Determining Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes.

Materials:

-

Liposome suspension containing the drug

-